Fmoc-Leu-(Dmb)Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

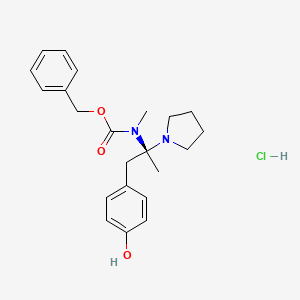

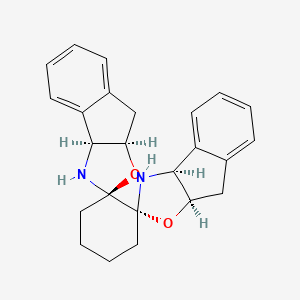

“Fmoc-Leu-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The compound has a molar mass of 560.64 g/mol and a Hill formula of C₃₂H₃₆N₂O₇ .

Synthesis Analysis

Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Hill formula C₃₂H₃₆N₂O₇ . It has a molecular weight of 560.64 g/mol .Chemical Reactions Analysis

“this compound” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . Like the analogous Hmb derivative Fmoc-(FmocHmb)Gly-OH, the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -30.0 - -25.0 ° .Aplicaciones Científicas De Investigación

Fmoc-Leu-(Dmb)Gly-OHly-OH is a versatile molecule that has been used in a variety of scientific research applications. It has been used in the study of protein structure and stability, as well as in the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of drug design and drug delivery systems. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH has been used as a substrate for the synthesis of peptides and proteins.

Mecanismo De Acción

Target of Action

Fmoc-Leu-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in peptide chains, specifically those containing glycine .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This compound is introduced into the peptide chain using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt . The Dmb group in the compound acts as a temporary protecting group for the glycine residue in the peptide sequence . This group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By preventing aggregation during chain assembly, this compound enhances the synthetic efficiency of glycine-containing peptides . It also helps prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Pharmacokinetics

Its solubility in dmf is an important factor for its use in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in faster and more predictable acylation and deprotection reactions . It also leads to higher yields and fewer impurities in the synthesized peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . For instance, the temperature of the reaction and the pH of the environment can affect the efficiency of the coupling and deprotection reactions . Furthermore, the compound should be stored at a temperature between 2-8°C to maintain its stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-Leu-(Dmb)Gly-OHly-OH is a versatile molecule that has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Fmoc-Leu-(Dmb)Gly-OHly-OH in laboratory experiments is its stability. Fmoc-Leu-(Dmb)Gly-OHly-OH is a stable molecule that can withstand a variety of temperatures and pH levels. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH is a relatively inexpensive molecule that can be synthesized in a relatively short amount of time.

However, there are also some limitations to using Fmoc-Leu-(Dmb)Gly-OHly-OH in laboratory experiments. For example, Fmoc-Leu-(Dmb)Gly-OHly-OH can be toxic to some organisms, and it can also be difficult to remove from aqueous solutions. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH can be difficult to synthesize in large quantities, and it can be difficult to store for long periods of time.

Direcciones Futuras

Fmoc-Leu-(Dmb)Gly-OHly-OH is a versatile molecule that has a number of potential applications in scientific research and drug development. In the future, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used in the design and synthesis of new drugs, as well as in the study of protein structure and stability. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used in the study of enzyme inhibition and protein-protein interactions, as well as in the study of drug delivery systems. Furthermore, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used as a substrate for the synthesis of peptides and proteins, and it could also be used in the study of biochemical and physiological processes. Finally, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used in the study of drug design and drug delivery systems.

Métodos De Síntesis

Fmoc-Leu-(Dmb)Gly-OHly-OH can be synthesized using a variety of methods. The most common method is to first synthesize the Fmoc-Leu-(Dmb)Gly-OHly-OH molecule by reacting N-Fmoc-L-Dmb with glycine in the presence of a base (e.g. sodium carbonate). This reaction is then followed by a dehydration step, which involves the removal of water from the molecule. The resulting product is a Fmoc-Leu-(Dmb)Gly-OHly-OH molecule.

Safety and Hazards

When handling “Fmoc-Leu-(Dmb)Gly-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDVCIMLFGAOA-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)